molecular formula C7H12O3 B6605258 3,3-dimethyloxolane-2-carboxylicacid CAS No. 2168714-58-5

3,3-dimethyloxolane-2-carboxylicacid

Cat. No.: B6605258
CAS No.: 2168714-58-5
M. Wt: 144.17 g/mol
InChI Key: BPRKOELQFIVXEG-UHFFFAOYSA-N
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Description

3,3-Dimethyloxolane-2-carboxylic acid is an organic compound with the molecular formula C7H12O3 It features an oxolane ring substituted with two methyl groups at the 3rd position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyloxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1,2-diol with a carboxylating agent such as carbon dioxide in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3,3-dimethyloxolane-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxolane-2,3-dione derivatives.

    Reduction: Formation of 3,3-dimethyloxolane-2-methanol.

    Substitution: Formation of various substituted oxolane derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethyloxolane-2-carboxylic acid finds applications in several areas of scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Drug Discovery: Its unique structure makes it a candidate for the development of novel pharmaceuticals.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 3,3-dimethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The oxolane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound towards its targets. Pathways involved may include enzyme inhibition or activation, depending on the context of its application.

Comparison with Similar Compounds

    3,5-Dimethyloxolane-2-carboxylic acid: Similar structure but with methyl groups at the 3rd and 5th positions.

    3,3-Dimethyltetrahydrofuran-2-carboxylic acid: Similar ring structure but with a tetrahydrofuran ring instead of oxolane.

    3,3-Dimethylbutyrolactone: Similar functional groups but with a lactone ring.

Uniqueness: 3,3-Dimethyloxolane-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its oxolane ring provides a stable framework, while the carboxylic acid group offers versatility in chemical modifications and interactions.

Properties

IUPAC Name

3,3-dimethyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)3-4-10-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKOELQFIVXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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